2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl
Description
2-Piperazinopyridine-3-boronic acid, pinacol ester, dihydrochloride (DiHCl) is a versatile organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic acid moiety, which is known for its utility in forming carbon-carbon bonds, and a piperazine ring, which enhances its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The synthesis of 2-Piperazinopyridine-3-boronic acid, pinacol ester typically involves the reaction of 2-piperazinopyridine-3-boronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Dihydrochloride Formation: The dihydrochloride salt is formed by treating the boronic ester with hydrochloric acid, resulting in a crystalline product that is more stable and easier to handle.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures. Large-scale reactions are conducted in specialized reactors with precise temperature and pressure control to optimize yield and minimize by-products.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner to form biaryl compounds.
Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boronic acids.
Substitution Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols, and suitable solvents.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Functionalized Piperazines: Resulting from substitution reactions.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2.2ClH/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19;;/h5-7,17H,8-11H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUYHYCYIQOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in drug discovery and development.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety forms a complex with a palladium catalyst, facilitating the transfer of the boron group to an organic halide, resulting in the formation of a carbon-carbon bond. The piperazine ring enhances the stability and reactivity of the compound, making it suitable for various synthetic applications.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions.
Boronate Complex Formation: The boronic acid moiety forms complexes with various reagents, enabling diverse chemical transformations.
Comparison with Similar Compounds
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure with a Boc-protected piperazine ring.
2-Benzyloxypyridine-3-boronic acid pinacol ester: Contains a benzyloxy group instead of piperazine.
Uniqueness: 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is unique due to its combination of a boronic acid moiety and a piperazine ring, which provides enhanced reactivity and stability compared to other boronic esters. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Biological Activity
2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl is a boronic acid derivative with significant potential in medicinal chemistry. Boronic acids are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C15H24BN3O2
- Molecular Weight : 289.18 g/mol
- SMILES : CC(O1)(C)C(C)(C)OB1C2=CC=CN=C2N3CCNCC3
This compound features a piperazine ring and a pyridine moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that boronic acids and their derivatives possess a wide range of biological activities. The following sections delve into specific activities related to 2-Piperazinopyridine-3-boronic acid.
Anticancer Activity
Boronic acids have been recognized for their anticancer properties. The mechanism often involves the inhibition of proteasomes and other cellular pathways critical for cancer cell survival. For instance, similar compounds have shown effectiveness against multiple myeloma through proteasome inhibition mechanisms akin to that of bortezomib .
Antibacterial Activity
The antibacterial efficacy of boronic acids has been documented in various studies. Compounds similar to 2-Piperazinopyridine-3-boronic acid have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that modifications in the boronic acid structure can enhance antibacterial potency .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have shown that derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. For example, certain piperazine derivatives have been reported to exhibit strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors .
Table 1: Biological Activities of Related Boronic Acid Derivatives
| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |
|---|---|---|---|
| Bortezomib | Anticancer | Proteasome | 0.5 |
| 2-Piperazinopyridine-3-boronic acid | Antibacterial | Salmonella typhi | Moderate |
| Piperazine derivative A | AChE Inhibition | Acetylcholinesterase | 1.21 |
| Piperazine derivative B | Urease Inhibition | Urease | 2.14 |
The mechanisms through which 2-Piperazinopyridine-3-boronic acid exerts its biological effects include:
- Proteasome Inhibition : Similar to other boron-containing compounds, it may inhibit proteasomal degradation pathways critical for cancer cell survival.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Interaction : Binding to active sites on enzymes such as AChE or urease, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
